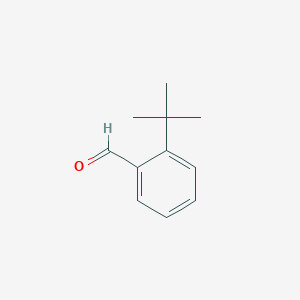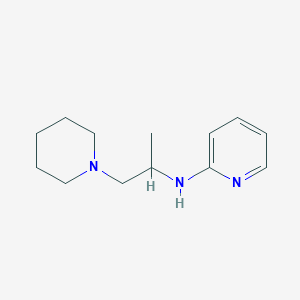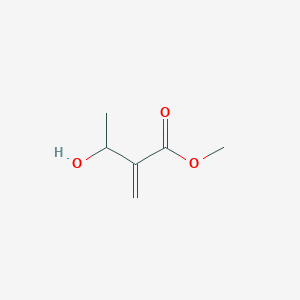
2-Tert-butylbenzaldehyde
Overview
Description
2-Tert-butylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, where a tert-butyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and fragrances .
Mechanism of Action
Biochemical Pathways
For instance, the oxidation of 4-tert-butyltoluene, a similar compound, is 100% selective in 4-tert-butylbenzaldehyde . This suggests that 2-Tert-butylbenzaldehyde may be involved in oxidation reactions in biochemical pathways.
Pharmacokinetics
, which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
, it may influence cellular processes that involve oxidation reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air and light , which suggests that these factors could influence its stability and efficacy. Furthermore, the compound is classified as very toxic to aquatic life , indicating that its action and efficacy could be influenced by environmental factors such as the presence of water and aquatic organisms.
Biochemical Analysis
Biochemical Properties
2-Tert-butylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of mushroom tyrosinase, an enzyme involved in the oxidation of phenolic compounds. This inhibition occurs through competitive binding, where this compound competes with the natural substrate of the enzyme, thereby reducing its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses. This modulation occurs through the activation of specific transcription factors that bind to the promoter regions of these genes, leading to increased or decreased gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. For example, its interaction with mushroom tyrosinase involves the formation of a reversible complex, which inhibits the enzyme’s activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These toxic effects are often associated with the accumulation of the compound in these organs, leading to cellular stress and damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo oxidation to form corresponding carboxylic acids, which are then further metabolized by enzymes such as cytochrome P450. These metabolic transformations can influence the overall metabolic flux and levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific signal sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butylbenzaldehyde can be synthesized through several methods. One common method involves the liquid phase oxidation of p-tert-butyltoluene using metal-modified molecular sieves as catalysts. For instance, Ni/NaY catalysts have been shown to be effective in this process. The reaction typically occurs at a temperature of 70°C with a reaction time of 7 hours .
Industrial Production Methods: In industrial settings, the oxidation of p-tert-butyltoluene is often carried out using oxygen or air as the oxidizing agent. This method is preferred due to its cost-effectiveness and lower environmental impact compared to other oxidation methods that use expensive oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-tert-butylbenzoic acid.
Reduction: It can be reduced to 2-tert-butylbenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: 2-tert-butylbenzoic acid.
Reduction: 2-tert-butylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Tert-butylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals
Comparison with Similar Compounds
4-tert-Butylbenzaldehyde: Similar in structure but with the tert-butyl group in the para position.
2-tert-Butyl-4-methylphenol: Contains a hydroxyl group and a methyl group in addition to the tert-butyl group.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups and a hydroxyl group.
Uniqueness: 2-Tert-butylbenzaldehyde is unique due to the position of the tert-butyl group, which influences its chemical reactivity and physical properties. The ortho position of the tert-butyl group relative to the aldehyde group can lead to different steric and electronic effects compared to its para-substituted counterpart .
Properties
IUPAC Name |
2-tert-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQRQNJOSFBCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525641 | |
| Record name | 2-tert-Butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16358-79-5 | |
| Record name | 2-tert-Butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)


![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)








